3-(2-Chloroacetyl)-1-cyclopentylurea

Description

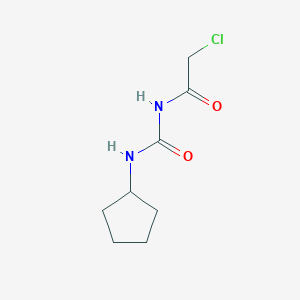

3-(2-Chloroacetyl)-1-cyclopentylurea is a urea derivative characterized by a cyclopentyl group attached to the urea nitrogen and a 2-chloroacetyl substituent. Its molecular formula is C₈H₁₂ClN₂O₂, with a molecular weight of 203.65 g/mol.

Properties

Molecular Formula |

C8H13ClN2O2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2-chloro-N-(cyclopentylcarbamoyl)acetamide |

InChI |

InChI=1S/C8H13ClN2O2/c9-5-7(12)11-8(13)10-6-3-1-2-4-6/h6H,1-5H2,(H2,10,11,12,13) |

InChI Key |

POCNULDGRRYBKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)NC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-cyclohexylurea

Molecular Formula : C₁₃H₁₈ClN₂O

Molecular Weight : 253.75 g/mol

Key Features :

Comparison :

- Steric and Lipophilic Effects : The cyclohexyl group introduces greater steric bulk and lipophilicity compared to the cyclopentyl group in the target compound. This may enhance membrane permeability but reduce solubility in polar solvents.

3-Acetyl-1-(3-chlorophenyl)thiourea

Molecular Formula : C₉H₈ClN₃OS

Molecular Weight : 241.70 g/mol

Key Features :

Comparison :

- Reactivity : The acetyl group is less electrophilic than chloroacetyl, making 3-(2-Chloroacetyl)-1-cyclopentylurea more reactive in alkylation or cyclization reactions.

Heterocyclic Derivatives from Pyrazole Synthons

Relevant Compounds: 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone and 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile . Key Features:

- Derived from chloroacetyl intermediates.

- Demonstrated antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines, outperforming doxorubicin in some cases.

Comparison :

Data Table: Comparative Analysis of Key Compounds

Research Implications and Gaps

- Antitumor Potential: The chloroacetyl group in this compound is structurally analogous to intermediates used in active pyrazole derivatives . Testing its cytotoxicity could uncover novel therapeutic candidates.

- Synthetic Utility : Its reactivity may enable synthesis of fused heterocycles (e.g., thiophenes or thiazoles), similar to ’s methodology.

- Physicochemical Properties : The cyclopentyl group likely offers a balance between lipophilicity and solubility compared to cyclohexyl or phenyl analogs, warranting solubility and logP studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.